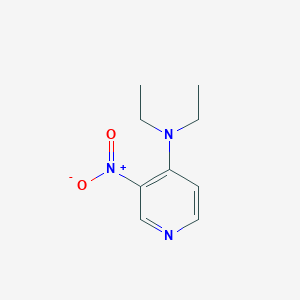

N,N-Diethyl-3-nitropyridin-4-amine

Description

Contextualizing 4-Aminopyridine (B3432731) and Nitropyridine Derivatives in Organic and Heterocyclic Chemistry

The structure of N,N-Diethyl-3-nitropyridin-4-amine is built upon a pyridine (B92270) ring, a fundamental nitrogen-containing heterocycle. Its character is defined by two key functional groups: an amino group at the 4-position and a nitro group at the 3-position.

4-Aminopyridine Derivatives: 4-Aminopyridine (4-AP) itself is an organic compound with the chemical formula H₂NC₅H₄N. wikipedia.org It is one of three isomeric aminopyridines and serves as a crucial building block in medicinal chemistry and organic synthesis. wikipedia.orgrsc.org Derivatives of 4-aminopyridine are explored for a variety of biological activities. For instance, certain anilide and imide derivatives have been synthesized and evaluated for their potential in enhancing cognition and for their anticholinesterase activity. nih.gov The 4-AP structure is a key component in drugs like Fampridine, which is used to improve walking in patients with multiple sclerosis by blocking potassium channels. wikipedia.org The synthesis of 4-aminopyridine and its derivatives can be achieved through various routes, such as the reduction of 4-nitropyridine-N-oxide with iron and mineral acids. semanticscholar.org

Nitropyridine Derivatives: Nitropyridines are a class of pyridine derivatives where one or more hydrogen atoms on the pyridine ring are replaced by a nitro group (NO₂). The introduction of the electron-withdrawing nitro group significantly influences the chemical reactivity of the pyridine ring, making it more susceptible to nucleophilic substitution. nih.govntnu.no This property is widely exploited in organic synthesis to introduce a variety of functional groups onto the pyridine scaffold. nih.govntnu.no For example, the nitro group in 3-nitropyridines can be selectively substituted by nucleophiles. nih.gov Nitropyridines are not only valuable synthetic intermediates but also exhibit a range of biological activities and are investigated as potential energetic materials. nih.govnih.gov The synthesis of nitropyridines can be challenging but various methods have been developed, including the nitration of pyridine-N-oxides or through multi-component ring transformations. ntnu.nonih.gov

The combination of both an amino group and a nitro group on the same pyridine ring, as seen in 4-amino-3-nitropyridine (B158700), creates a molecule with distinct electronic properties and reactivity patterns, making it a versatile intermediate for further chemical modifications. chemicalbook.comscbt.com

Significance of Functionalized Pyridine Architectures

The pyridine ring is a ubiquitous structural motif found in a vast array of important chemical compounds, including pharmaceuticals, agrochemicals, and natural products like vitamins and alkaloids. lifechemicals.comnih.gov Consequently, methods for the selective functionalization of pyridines are in high demand. acs.orgchemrxiv.org

Functionalized pyridines serve as essential building blocks in drug discovery and medicinal chemistry. lifechemicals.com The specific groups attached to the pyridine core dictate the molecule's three-dimensional shape, electronic distribution, and physicochemical properties, which in turn determine its biological activity and potential therapeutic applications. rsc.orgnih.gov Pyridine derivatives are known to possess a wide spectrum of biological effects, including antibacterial, antifungal, anticancer, and antiviral activities. nih.gov

Beyond medicine, functionalized pyridines are crucial in materials science, serving as ligands for metal catalysts and components of functional materials. acs.org The ability to strategically place functional groups on the pyridine ring allows chemists to fine-tune the properties of these materials for specific applications. The development of novel synthetic methods to access diverse pyridine architectures continues to be an active and important area of chemical research. chemrxiv.orgacs.org

Research Trajectories and Scope for N,N-Diethyl-3-nitropyridin-4-amine

While specific research dedicated exclusively to N,N-Diethyl-3-nitropyridin-4-amine is not extensively documented in publicly available literature, its structure suggests several potential research avenues based on the known chemistry of its constituent parts.

The presence of the nitro group ortho to the diethylamino group makes it a candidate for studies in nucleophilic aromatic substitution. Researchers might explore the displacement of the nitro group with various nucleophiles to synthesize a library of novel 4-substituted pyridine derivatives. The diethylamino group's electronic and steric influence on the regioselectivity and rate of such reactions would be of fundamental interest.

Furthermore, the nitro group can be reduced to an amino group, which would yield a disubstituted diaminopyridine. This resulting compound could serve as a precursor for the synthesis of fused heterocyclic systems, such as imidazo[4,5-c]pyridines, which are of interest in medicinal chemistry. nih.gov

Below is a table summarizing key physicochemical data for the related parent compound, 4-Amino-3-nitropyridine.

| Property | Value | Source(s) |

| Chemical Formula | C₅H₅N₃O₂ | scbt.combiosynth.com |

| Molecular Weight | 139.11 g/mol | scbt.combiosynth.com |

| Appearance | Yellow to Orange/Brown Crystal | chembk.comcphi-online.com |

| Melting Point | 202-207 °C | biosynth.comchembk.comcphi-online.com |

| CAS Number | 1681-37-4 | scbt.combiosynth.com |

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethyl-3-nitropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-3-11(4-2)8-5-6-10-7-9(8)12(13)14/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGTSGONKCSNSQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=NC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40702192 | |

| Record name | N,N-Diethyl-3-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40702192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

357608-93-6 | |

| Record name | N,N-Diethyl-3-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40702192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of N,n Diethyl 3 Nitropyridin 4 Amine

Reactivity of the Pyridine (B92270) Nitrogen Atom

The nitrogen atom within the pyridine ring possesses a lone pair of electrons, making it a potential site for electrophilic attack. However, its basicity and nucleophilicity are significantly modulated by the substituents on the ring.

The N-alkylation of pyridine derivatives to form quaternary pyridinium (B92312) salts is a common transformation. In the case of N,N-Diethyl-3-nitropyridin-4-amine, the pyridine nitrogen's reactivity towards alkylating agents is diminished due to the strong electron-withdrawing effect of the adjacent nitro group. However, the powerful electron-donating effect of the 4-diethylamino group partially counteracts this, making quaternization feasible under appropriate conditions.

Reactions with potent alkylating agents like methyl iodide or dimethyl sulfate (B86663) would be expected to yield the corresponding N-alkylpyridinium salt. The general protocol for such transformations often involves heating the pyridine derivative with the alkylating agent, either neat or in a suitable solvent. The use of metal-free catalysts, such as Tris(pentafluorophenyl)borane, has also been reported for the N-alkylation of various amines, which could potentially be applied to this substrate. rsc.org

Table 1: Expected N-Alkylation Reaction

| Reactant | Reagent | Product |

|---|

The conversion of a pyridine to its corresponding N-oxide is typically achieved using oxidizing agents like peroxy acids (e.g., m-CPBA) or hydrogen peroxide. For N,N-Diethyl-3-nitropyridin-4-amine, a significant challenge arises from the presence of the diethylamino group, which is generally more nucleophilic and thus more susceptible to oxidation than the pyridine nitrogen. nih.gov

To achieve selective N-oxidation of the pyridine ring, a strategy involving in situ protonation of the more basic diethylamino group can be employed. nih.gov By adding a Brønsted acid to the reaction mixture, the amino group is protected as its ammonium (B1175870) salt, rendering it less reactive towards the oxidant. This allows the electrophilic oxidant to preferentially attack the pyridine nitrogen. An iminium salt organocatalyst can further facilitate this selective transformation. nih.gov This methodology has been successfully applied to selectively form pyridine, quinoline, and isoquinoline (B145761) N-oxides in the presence of more reactive aliphatic amines. nih.gov

Table 2: Selective N-Oxidation Strategy

| Substrate | Conditions | Product | Selectivity |

|---|

Applying this to the target compound, the expected product would be N,N-Diethyl-3-nitropyridin-4-amine N-oxide. The formation of related compounds like 3-Methyl-4-nitropyridine N-oxide is well-documented. sigmaaldrich.comchemicalbook.com

Transformations Involving the Nitro Group

The nitro group is a versatile functional group that can undergo several important transformations, including reduction to an amine, displacement by nucleophiles, and rearrangement.

The reduction of an aromatic nitro group to a primary amine is one of the most fundamental transformations in organic synthesis. researchgate.net This conversion can be accomplished using a wide array of reducing agents and conditions.

Common methods applicable to N,N-Diethyl-3-nitropyridin-4-amine include:

Catalytic Hydrogenation: This is a widely used industrial method, employing catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. wikipedia.org

Metal-Acid Systems: A classic method involves the use of metals like iron, zinc, or tin in an acidic medium (e.g., HCl or acetic acid). wikipedia.org

Transfer Hydrogenation: Reagents like hydrazine (B178648) or formic acid can be used as a hydrogen source in the presence of a suitable catalyst. google.comorganic-chemistry.org

Other Reagents: Systems like sodium hydrosulfite, or trichlorosilane (B8805176) in the presence of an organic base, offer chemoselective reduction of the nitro group while tolerating other functional groups. wikipedia.orggoogle.com

The successful reduction of N,N-Diethyl-3-nitropyridin-4-amine would yield N4,N4-diethylpyridine-3,4-diamine, a valuable diamine intermediate for the synthesis of more complex heterocyclic systems. Depending on the reducing agent and conditions, intermediate reduction products like hydroxylamines or azo compounds can sometimes be isolated. wikipedia.org

Table 3: Common Reagents for Nitro Group Reduction

| Reagent System | Product | Reference |

|---|---|---|

| H₂, Pd/C | Primary Amine | wikipedia.org |

| Fe, HCl/CH₃COOH | Primary Amine | wikipedia.org |

| SnCl₂, HCl | Primary Amine | wikipedia.org |

| Na₂S₂O₄ | Primary Amine | wikipedia.org |

| HSiCl₃, Tertiary Amine | Primary Amine | google.comorganic-chemistry.org |

The nitro group on an aromatic ring can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by other substituents. In the case of N,N-Diethyl-3-nitropyridin-4-amine, the nitro group is at the 3-position. Research on related 2-substituted-3-nitropyridines has shown that the 3-NO₂ group can be selectively displaced by sulfur nucleophiles, such as thiols, in the presence of a base like potassium carbonate. nih.gov This reactivity is notable because the nitro group is not in a position conventionally activated (ortho or para) by a strongly electron-withdrawing group relative to the site of nucleophilic attack. However, the pyridine nitrogen itself provides activation. The electron-donating 4-diethylamino group would further facilitate attack at the C-3 position. This suggests that N,N-Diethyl-3-nitropyridin-4-amine could react with various nucleophiles (e.g., alkoxides, thiolates) to replace the nitro group and form new 3-substituted pyridine derivatives. nih.gov

Nitro group migration is an intriguing and less common rearrangement reaction. Studies on the reaction of 3-bromo-4-nitropyridine (B1272033) with amines have revealed the formation of an unexpected product resulting from the migration of the nitro group from the 4-position to the 3-position. clockss.org This rearrangement is influenced by the solvent and base used, with polar aprotic solvents favoring the migration. clockss.org The proposed mechanism involves the formation of an anionic intermediate. researchgate.net

Another context for nitro group migration is in the nitration of pyridine itself. The initial attack of a nitrating agent can form an N-nitropyridinium species. This can then rearrange, for instance via a clockss.orgfishersci.com sigmatropic shift, to yield a C-nitrated pyridine, such as 3-nitropyridine (B142982). ntnu.no While direct evidence for nitro group migration starting from N,N-Diethyl-3-nitropyridin-4-amine is not documented, the established precedents in similar pyridine systems suggest that under specific thermal or base-catalyzed conditions, such rearrangements could potentially be induced. clockss.orgntnu.no

Reactivity of the Diethylamino Moiety

Modifications and Derivatization of the Tertiary Amine

The tertiary amine functionality of N,N-Diethyl-3-nitropyridin-4-amine is a site for several potential chemical modifications. Like other tertiary amines, the nitrogen atom possesses a lone pair of electrons, making it nucleophilic and basic.

One common reaction for tertiary amines is N-oxide formation . Treatment with an oxidizing agent, such as hydrogen peroxide or a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA), can convert the diethylamino group into its corresponding N-oxide. This transformation alters the electronic properties of the substituent, making it electron-withdrawing rather than donating.

Alkylation can occur by treating the compound with an alkyl halide (e.g., methyl iodide), leading to the formation of a quaternary ammonium salt. This reaction introduces a permanent positive charge on the nitrogen atom, further modifying the electronic landscape of the molecule.

Derivatization for analytical purposes is also a key aspect. Tertiary amines can be targeted by specific reagents to form derivatives with distinct properties, aiding in their detection and quantification. researchgate.net While many derivatization methods target primary and secondary amines, specific protocols can be adapted for tertiary amines. researchgate.net

Furthermore, the diethylamino group can undergo nitrosative dealkylation . Under acidic conditions in the presence of a nitrosating agent like nitrous acid, one of the ethyl groups can be cleaved, yielding N-ethyl-N-nitroso-3-nitropyridin-4-amine and acetaldehyde. nih.gov The regioselectivity of this dealkylation (i.e., which alkyl group is removed) can be influenced by the reaction's acidity. nih.gov

Electronic Influence on Pyridine Ring Reactivity

The diethylamino group exerts a profound electronic influence on the pyridine ring. As a powerful electron-donating group (EDG), it increases the electron density of the aromatic system through resonance (a +M effect). The lone pair on the nitrogen atom can be delocalized into the pyridine ring, particularly at the ortho (positions 3 and 5) and para (position not applicable here) positions relative to the amino group.

This electron-donating character counteracts the electron-withdrawing effects of both the ring nitrogen and the nitro group at the 3-position. The pyridine nitrogen itself deactivates the ring towards electrophilic attack due to its electronegativity. libretexts.orglibretexts.org The nitro group is also a strong deactivating group. However, the presence of the strongly activating diethylamino group at the 4-position makes the ring more susceptible to electrophilic attack than a simple nitropyridine. quora.comnih.gov This increased electron density, particularly at positions 3 and 5, is a critical factor in the molecule's substitution reactions. mdpi.com

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The substituted pyridine ring in N,N-Diethyl-3-nitropyridin-4-amine is a battleground for directing effects in aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS) on the pyridine ring is generally difficult due to the ring's inherent electron deficiency and the tendency of the ring nitrogen to be protonated or coordinate with the electrophile under acidic reaction conditions, further deactivating the ring. libretexts.orgntnu.no However, the powerful activating effect of the C4-diethylamino group makes EAS more feasible.

The directing effects of the substituents are as follows:

C4-Diethylamino group: Strongly activating, directs incoming electrophiles to the ortho positions (C3 and C5).

C3-Nitro group: Strongly deactivating, directs incoming electrophiles to the meta position (C5).

Ring Nitrogen: Deactivating, directs to the C3 and C5 positions.

Considering these effects, electrophilic substitution is most likely to occur at the C5 position , as it is activated by the diethylamino group and is the meta position relative to the nitro group. Substitution at C3 is sterically hindered and electronically disfavored by the adjacent nitro group.

| Substituent | Position | Electronic Effect | Directing Influence |

| Diethylamino | 4 | Activating (+M, -I) | Ortho (3, 5) |

| Nitro | 3 | Deactivating (-M, -I) | Meta (5) |

| Ring Nitrogen | 1 | Deactivating (-I) | Meta-like (3, 5) |

| This table summarizes the electronic influence of substituents on electrophilic aromatic substitution. |

Nucleophilic Aromatic Substitution (SNAr) is a more characteristic reaction for electron-poor aromatic rings like nitropyridines. nih.govyoutube.com The nitro group, being a strong electron-withdrawing group, stabilizes the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack and can also act as a good leaving group. nih.govresearchgate.net

In N,N-Diethyl-3-nitropyridin-4-amine, the nitro group at the 3-position can potentially be displaced by a strong nucleophile. Research on related 3-nitropyridines has shown that the 3-NO2 group can be selectively substituted by nucleophiles like thiols. nih.gov The success of this substitution is often dependent on the reaction conditions and the nature of the nucleophile. For instance, studies on methyl 3-nitropyridine-4-carboxylate have demonstrated the successful substitution of the nitro group by fluoride (B91410) anions. researchgate.net It is plausible that N,N-Diethyl-3-nitropyridin-4-amine could undergo similar reactions, allowing for the introduction of various nucleophiles at the C3 position. In some cases, unexpected rearrangements and nitro-group migrations have been observed during nucleophilic substitution reactions of halonitropyridines with amines. clockss.org

Annulation and Cycloaddition Reactions Involving the Pyridine Core

The pyridine core of N,N-Diethyl-3-nitropyridin-4-amine can serve as a scaffold for the construction of fused heterocyclic systems through annulation and cycloaddition reactions. These reactions typically involve the formation of new rings fused to the existing pyridine structure.

While specific examples involving N,N-Diethyl-3-nitropyridin-4-amine are not prevalent, the general reactivity of pyridines provides a framework for potential transformations. For example, formal [3+3] cycloaddition reactions between enamines and unsaturated aldehydes have been used to construct substituted pyridine rings. researchgate.net

Another relevant transformation is the [4+1] cyclization. Studies have shown that 3-amino-4-methylpyridines can undergo electrophilic [4+1] cyclization with reagents like trifluoroacetic anhydride (B1165640) to yield fused 6-azaindole (B1212597) systems. chemrxiv.orgrsc.org This type of reaction involves the activation of a substituent (a methyl group in the literature examples) and subsequent ring closure. It is conceivable that a derivative of N,N-Diethyl-3-nitropyridin-4-amine, perhaps one with a reactive group at the C5 position, could participate in similar annulation strategies.

Ring transformation reactions are also a possibility. Highly electron-deficient pyridones, such as 1-methyl-3,5-dinitro-2-pyridone, can undergo ring-opening and subsequent recyclization in the presence of nucleophiles and other reagents to form new aromatic systems. nih.gov The electron-deficient nature of the nitropyridine core in the title compound suggests that, under the right conditions, it might be susceptible to ring transformation pathways, leading to novel heterocyclic structures.

| Reaction Type | Reactants (General Example) | Product | Reference |

| [4+2] Cycloaddition | 1,3-Enynes and 3-Azetidinones | Dihydropyridinones | nih.gov |

| [3+3] Cycloaddition | Enamines and Enals/Ynals/Enones | Substituted Pyridines | researchgate.net |

| [4+1] Cyclization | 3-Amino-4-methylpyridines and TFAA | 6-Azaindoles | chemrxiv.orgrsc.org |

| This table presents examples of annulation and cycloaddition reactions used to synthesize or modify pyridine rings. |

Mechanistic Investigations of Reactions Involving N,n Diethyl 3 Nitropyridin 4 Amine

Elucidation of Detailed Reaction Pathways

The formation and subsequent reactions of substituted nitropyridines, including N,N-diethyl-3-nitropyridin-4-amine, can proceed through several distinct mechanistic pathways. The specific pathway is often dictated by the starting materials and reaction conditions.

One significant pathway involves the reaction of halo-substituted nitropyridines with amines. For instance, the reaction of 3-bromo-4-nitropyridine (B1272033) with an amine can lead to an unexpected product where the nitro group has migrated from the 4-position to the 3-position, in addition to the expected nucleophilic substitution product. clockss.org This indicates a complex reaction mechanism beyond simple aromatic nucleophilic substitution.

Another relevant pathway is the oxidative amination of 3-nitropyridines. The reaction of 3-nitropyridine (B142982) with diethylamine (B46881) can be directed to achieve high regioselectivity, affording 2-alkylamino-5-nitropyridines. ntnu.no This oxidative substitution method represents a key pathway for introducing amino groups at positions para to the nitro group. researchgate.netresearchgate.net

In the synthesis of the 3-nitropyridine core itself, the mechanism is not a direct electrophilic aromatic substitution. Instead, it involves the formation of an N-nitropyridinium ion, which then rearranges. researchgate.netresearchgate.net A key step in this rearrangement is a researchgate.netgoogle.com sigmatropic shift, where the nitro group migrates from the nitrogen atom (the 1-position) to the 3-position of the pyridine (B92270) ring. ntnu.noresearchgate.netresearchgate.net This pathway underscores the intricate electronic rearrangements that govern the formation of these molecules.

Three-component ring transformations (TCRT) offer another route, where dinitropyridone reacts with a ketone and a nitrogen source, like ammonia, to produce various nitropyridines. nih.gov This "scrap and build" approach involves the initial addition of nucleophiles, ring-opening, and subsequent cyclization to form the final substituted pyridine ring. nih.gov

Identification and Characterization of Reaction Intermediates

The elucidation of reaction pathways is critically dependent on the identification of transient species. In the synthesis and reactions of nitropyridines, several key intermediates have been proposed or identified.

During the nitration of pyridine to form 3-nitropyridine, the reaction proceeds through several transient intermediates following the initial formation of the N-nitropyridinium ion. researchgate.netresearchgate.net Upon reaction with species like aqueous SO2 or bisulfite, unstable dihydropyridine (B1217469) adducts are formed, such as N-nitro-1,4-dihydropyridine-4-sulfonic acid and N-nitro-1,2-dihydropyridine-2-sulfonic acid. researchgate.netresearchgate.net Further reaction can lead to a tetrahydro intermediate, from which the final 3-nitropyridine product is formed by the elimination of bisulfite ions. ntnu.no

In ring transformation reactions using dinitropyridone, a bicyclic intermediate has been isolated. nih.gov This intermediate forms after the initial nucleophilic attack of an enolate at the 4-position of the pyridone, followed by a second attack at the 6-position, leading to a bicyclic adduct which then eliminates a stable anionic nitroacetamide to furnish the product. nih.gov

In reactions of halo-nitropyridines that exhibit nitro-group migration, the existence of a three-membered-ring intermediate has been suggested as a possible mechanism, similar to what has been observed in reactions of 3-bromo-2-nitrobenzothiophene. clockss.org The separation of multiple products from the reaction of 3-bromo-4-nitropyridine with amines strongly implies the formation of distinct intermediates that dictate the final substitution pattern. clockss.org

Kinetic and Thermodynamic Aspects of Chemical Transformations

While specific kinetic and thermodynamic data for reactions involving N,N-Diethyl-3-nitropyridin-4-amine are not extensively detailed in the reviewed literature, studies of related nitropyridine systems provide valuable context.

The stability of intermediates and the energy barriers for their conversion are crucial. For example, in the synthesis of 3-nitropyridine, the reaction of the N-nitro-1,2-dihydropyridine intermediate has been studied. The transformation of this intermediate proceeds with an activation enthalpy (ΔH‡) of 18 (±1) kcal mol⁻¹ and an activation entropy (ΔS‡) of –5 (±4) cal mol⁻¹ K⁻¹. researchgate.net

| Thermodynamic Parameter | Value | Compound/Reaction System |

| Activation Enthalpy (ΔH‡) | 18 (±1) kcal mol⁻¹ | Reaction of N-nitro-1,2-dihydropyridine intermediate researchgate.net |

| Activation Entropy (ΔS‡) | –5 (±4) cal mol⁻¹ K⁻¹ | Reaction of N-nitro-1,2-dihydropyridine intermediate researchgate.net |

These values indicate a moderately high energy barrier and a slightly more ordered transition state for this specific step in the formation of the nitropyridine ring. Furthermore, the loss of a dinitrogen molecule (N₂) from diazonium salt intermediates, which can be formed from amino-pyridines, is a thermodynamically very stable process, making subsequent substitution reactions energetically favorable. msu.edu

Influence of Solvent and Catalysis on Reaction Mechanisms

Solvents and catalysts play a pivotal role in directing the outcome of reactions involving nitropyridines by influencing reaction rates and mechanistic pathways.

In the nucleophilic substitution of 3-bromo-4-nitropyridine with amines, the choice of solvent is critical in determining whether nitro-group migration occurs. clockss.org A systematic study revealed that the unexpected migration of the nitro group is observed specifically in polar aprotic solvents. clockss.org In contrast, the expected direct nucleophilic substitution takes place under a wider range of conditions. clockss.org

| Solvent Type | Predominant Reaction Pathway |

| Polar Aprotic (e.g., DMSO) | Nitro-group migration observed alongside nucleophilic substitution clockss.org |

| Other Solvents (e.g., THF) | Predominantly nucleophilic substitution clockss.org |

The presence of a base is also crucial. Bases such as triethylamine (B128534) (TEA) are commonly used in these reactions, often in solvents like dimethyl sulfoxide (B87167) (DMSO) or tetrahydrofuran (B95107) (THF). clockss.org The choice of base can influence the reaction, with triethylamine, diethylamine, and pyridine being cited as effective options for facilitating these transformations. google.com

Interestingly, the effect of solvent polarity is not universal across all related reactions. The rate of reaction for the N-nitro-1,2-dihydropyridine intermediate, an important step in some 3-nitropyridine syntheses, is only marginally affected by the polarity of the reaction medium. researchgate.net This highlights that the influence of solvents is highly specific to the particular transition states and intermediates involved in a given mechanistic pathway.

Advanced Spectroscopic and Structural Analysis in Reaction Studies

Application of High-Resolution NMR Spectroscopy for Mechanistic Insights

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. For N,N-Diethyl-3-nitropyridin-4-amine, ¹H and ¹³C NMR would provide a detailed map of the carbon and proton environments.

Detailed Research Findings: In the ¹H NMR spectrum, distinct signals would be expected for the protons on the pyridine (B92270) ring and the ethyl groups. The aromatic protons would appear as a set of multiplets, with their chemical shifts and coupling constants being highly sensitive to the electronic effects of the nitro (NO₂) and diethylamino (-N(CH₂)₂) groups. The protons of the ethyl groups would typically present as a quartet for the methylene (B1212753) (-CH₂) and a triplet for the methyl (-CH₃) groups, a characteristic ethyl pattern.

While specific NMR data for N,N-Diethyl-3-nitropyridin-4-amine is not extensively published, analysis of related structures like 4-amino-3-nitropyridine (B158700) provides a reference for the expected chemical shifts of the pyridine ring protons. researchgate.netchemicalbook.com For more complex synthetic routes or when unexpected products are formed, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. COSY experiments establish proton-proton coupling networks, helping to piece together the spin systems within the molecule. HSQC correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹³C spectrum. These advanced NMR methods are crucial for identifying complex intermediates and understanding reaction mechanisms in the synthesis of substituted pyridines. researchgate.net

Table 5.1.1: Predicted ¹H and ¹³C NMR Chemical Shifts for N,N-Diethyl-3-nitropyridin-4-amine (Note: These are estimated values based on analogous structures. Actual values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine H-2 | 8.0 - 8.5 | 150 - 155 |

| Pyridine H-5 | 6.5 - 7.0 | 105 - 110 |

| Pyridine H-6 | 8.0 - 8.5 | 155 - 160 |

| N-CH₂ | 3.4 - 3.8 (quartet) | 45 - 50 |

| CH₃ | 1.2 - 1.5 (triplet) | 12 - 15 |

| Pyridine C-3 | N/A | 135 - 140 |

| Pyridine C-4 | N/A | 150 - 155 |

Single Crystal X-ray Diffraction for Definitive Structural Elucidation of Novel Derivatives

Single crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique is paramount for the structural elucidation of novel derivatives of N,N-Diethyl-3-nitropyridin-4-amine, providing unequivocal proof of structure, stereochemistry, and intermolecular interactions.

Detailed Research Findings: While a crystal structure for N,N-Diethyl-3-nitropyridin-4-amine itself is not publicly available, extensive crystallographic studies have been performed on closely related nitropyridine derivatives. nih.govnih.gov These studies reveal critical structural parameters, including bond lengths, bond angles, and torsion angles. For instance, in structures like N-(4-Chlorophenyl)-3-nitropyridin-2-amine and N-(4-Methylphenyl)-3-nitropyridin-2-amine, the nitro group is typically found to be nearly co-planar with the pyridine ring. nih.govnih.gov The analysis also highlights the nature of intermolecular forces, such as hydrogen bonds and π-π stacking interactions, which govern the packing of molecules in the crystal lattice. nih.govnih.gov This information is vital for understanding the solid-state properties of these materials. For any new derivative synthesized from N,N-Diethyl-3-nitropyridin-4-amine, obtaining a single crystal and performing X-ray diffraction would be a primary goal for absolute structural confirmation. aalto.fimdpi.com

Table 5.2.1: Representative Crystal Data for Nitropyridine Derivatives

| Parameter | N-(4-Chlorophenyl)-3-nitropyridin-2-amine nih.gov | N-(4-Methylphenyl)-3-nitropyridin-2-amine nih.gov |

| Chemical Formula | C₁₁H₈ClN₃O₂ | C₁₂H₁₁N₃O₂ |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 30.472 (3) | 10.6557 (12) |

| b (Å) | 3.8032 (4) | 7.1415 (8) |

| c (Å) | 21.300 (2) | 27.958 (3) |

| β (°) | 123.153 (1) | 91.310 (2) |

| Volume (ų) | 2066.7 (4) | 2127.0 (4) |

| Z | 8 | 8 |

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful analytical tool used to measure the mass-to-charge ratio of ions. In synthetic chemistry, it is widely used for rapid reaction monitoring and confirmation of product identity.

Detailed Research Findings: The synthesis of N,N-Diethyl-3-nitropyridin-4-amine can be effectively monitored using techniques like electrospray ionization mass spectrometry (ESI-MS). nih.gov By taking small aliquots from the reaction mixture at various time points, a chemist can track the depletion of starting materials and the formation of the desired product. The expected monoisotopic mass of N,N-Diethyl-3-nitropyridin-4-amine is 195.1008 g/mol , and its observation as the [M+H]⁺ ion at m/z 196.1086 would confirm its formation. bldpharm.comepa.gov

For more complex reaction mixtures, mass spectrometry is often coupled with a separation technique, most commonly liquid chromatography (LC-MS). nih.gov This allows for the separation of the product from unreacted starting materials, byproducts, and intermediates before mass analysis, providing a clean mass spectrum for each component. This is essential for confirming the purity of the final product and identifying any impurities. Advanced techniques like tandem mass spectrometry (MS/MS) can be employed to fragment the parent ion, yielding structural information that further confirms the identity of the synthesized compound. purdue.edu

Table 5.3.1: Key Mass Spectrometry Data for N,N-Diethyl-3-nitropyridin-4-amine

| Parameter | Value |

| Molecular Formula | C₉H₁₃N₃O₂ bldpharm.com |

| Average Mass | 195.222 g/mol epa.gov |

| Monoisotopic Mass | 195.100777 g/mol epa.gov |

| Expected [M+H]⁺ Ion | m/z 196.1081 |

| Expected [M+Na]⁺ Ion | m/z 218.0899 |

Vibrational Spectroscopy (IR, Raman) in Understanding Molecular Structure and Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and gaining insight into molecular structure and intermolecular interactions.

Detailed Research Findings: The vibrational spectrum of N,N-Diethyl-3-nitropyridin-4-amine would be characterized by specific absorption bands corresponding to its functional groups. The most prominent features would be the strong, characteristic stretches of the nitro (NO₂) group. These typically appear as two distinct bands: an asymmetric stretch (νas) in the range of 1500-1560 cm⁻¹ and a symmetric stretch (νs) between 1335-1385 cm⁻¹. The presence and position of these bands provide direct evidence of the nitro functionality.

Other important vibrations include the C-H stretching of the aromatic pyridine ring (around 3000-3100 cm⁻¹) and the aliphatic ethyl groups (2850-3000 cm⁻¹). The C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region. Studies on related molecules like 4-amino-3-nitropyridine and 2-amino-3-methyl-5-nitropyridine (B21948) have utilized Fourier-transform infrared (FTIR) and FT-Raman spectroscopy, often in conjunction with Density Functional Theory (DFT) calculations, to assign these vibrational modes precisely. researchgate.netnih.gov Such analyses allow for a detailed understanding of how the electronic interplay between the amino and nitro substituents affects the bond strengths and vibrational frequencies of the pyridine ring.

Table 5.4.1: Characteristic Vibrational Frequencies for Nitropyridine Derivatives (Based on data from related compounds like 4-amino-3-nitropyridine researchgate.netnih.gov)

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium-Strong |

| Nitro (NO₂) Asymmetric Stretch | 1500 - 1560 | Strong |

| Pyridine Ring C=C, C=N Stretches | 1400 - 1600 | Medium-Strong |

| Nitro (NO₂) Symmetric Stretch | 1335 - 1385 | Strong |

| C-N Stretch | 1250 - 1350 | Medium |

Quantum Chemical Calculations of Electronic Structure

No peer-reviewed studies detailing the quantum chemical calculations of the electronic structure of N,N-Diethyl-3-nitropyridin-4-amine were found. Such studies are crucial for understanding the fundamental properties of a molecule.

Density Functional Theory (DFT) Studies

A thorough search did not yield any articles that have performed Density Functional Theory (DFT) calculations on N,N-Diethyl-3-nitropyridin-4-amine. DFT is a powerful computational method used to investigate the electronic structure, geometry, and properties of molecules. Future research employing DFT methods, such as B3LYP or M06-2X with appropriate basis sets (e.g., 6-311++G(d,p)), would be invaluable for determining the optimized geometry, vibrational frequencies, and thermodynamic parameters of the title compound.

Frontier Molecular Orbital (FMO) Analysis

There is no available research on the Frontier Molecular Orbital (FMO) analysis of N,N-Diethyl-3-nitropyridin-4-amine. FMO analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for predicting the chemical reactivity and kinetic stability of a molecule. The energy gap between the HOMO and LUMO is a key parameter in determining molecular properties and reactivity.

Charge Distribution and Electrostatic Potentials

Information regarding the charge distribution and molecular electrostatic potential (MEP) of N,N-Diethyl-3-nitropyridin-4-amine is not present in the current body of scientific literature. Analysis of charge distribution (e.g., Mulliken or Natural Bond Orbital (NBO) charges) and MEP maps are vital for identifying electrophilic and nucleophilic sites within the molecule, thereby predicting its interaction with other chemical species.

Prediction of Reactivity and Selectivity

No computational studies predicting the reactivity and selectivity of N,N-Diethyl-3-nitropyridin-4-amine could be identified.

Transition State Characterization and Intrinsic Reaction Coordinate (IRC) Analysis

The characterization of transition states and subsequent Intrinsic Reaction Coordinate (IRC) analysis for reactions involving N,N-Diethyl-3-nitropyridin-4-amine have not been reported. These computational techniques are fundamental for elucidating reaction mechanisms, calculating activation energies, and confirming that a calculated transition state connects the reactants and products of a specific reaction pathway.

Computational Screening for Catalysis

There are no published reports on the use of N,N-Diethyl-3-nitropyridin-4-amine in computational screening for catalysis. Such studies would involve using computational methods to predict its potential as a catalyst or a ligand in catalytic systems.

Computational and Theoretical Chemistry of N,n Diethyl 3 Nitropyridin 4 Amine

The computational and theoretical examination of N,N-diethyl-3-nitropyridin-4-amine provides profound insights into its molecular behavior, from dynamic conformational changes to its interaction with electromagnetic radiation. These studies employ sophisticated modeling techniques to predict and understand the molecule's properties at an atomic level.

Applications of N,n Diethyl 3 Nitropyridin 4 Amine As a Versatile Chemical Entity

Use as a Chemical Reagent in Specific Organic Transformations

General reactivity patterns of related 4-amino-3-nitropyridine (B158700) scaffolds suggest potential for this compound to act as a precursor in the synthesis of fused heterocyclic systems. For instance, the amino group at the 4-position and the nitro group at the 3-position can be key functionalities for cyclization reactions to form various heterocyclic rings. However, without specific studies on N,N-Diethyl-3-nitropyridin-4-amine, any discussion on its application as a reagent would be speculative and would not meet the required standard of being based on detailed research findings.

Therefore, a specific section on the use of N,N-Diethyl-3-nitropyridin-4-amine as a chemical reagent in specific organic transformations with supporting data cannot be generated at this time.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Green Synthetic Routes

The chemical industry's increasing focus on environmental responsibility necessitates the development of greener synthetic methods for producing N,N-Diethyl-3-nitropyridin-4-amine. Traditional synthetic pathways often rely on harsh reagents and generate significant waste. Future research will likely focus on alternative, more sustainable approaches.

One promising avenue is the use of microwave-assisted organic synthesis (MAOS) . This technique has been shown to accelerate reaction rates, improve yields, and reduce the use of solvents in the synthesis of various pyridine (B92270) derivatives. nih.govacs.org For instance, a one-pot, four-component reaction under microwave irradiation has been successfully employed for the efficient synthesis of novel pyridine derivatives with excellent yields (82-94%) and short reaction times (2-7 minutes). acs.org Adapting such a multicomponent strategy, potentially involving a suitable 1,3-dicarbonyl compound, an enamine precursor to the diethylamino group, and a nitro-containing building block, could offer a more atom-economical and energy-efficient route to N,N-Diethyl-3-nitropyridin-4-amine.

Another key area of development is the exploration of green catalytic systems . This includes the use of solid acid catalysts or porous organic polymers which can be easily recovered and reused, minimizing waste. rasayanjournal.co.in For example, the use of porous poly-melamine-formaldehyde as a heterogeneous catalyst has been demonstrated for the synthesis of triazolopyrimidines, showcasing the potential for metal-free and reusable catalytic systems in heterocyclic chemistry. rasayanjournal.co.in

The principles of green chemistry, such as maximizing atom economy, using safer solvents, and designing for energy efficiency, will be central to developing these new synthetic routes. rasayanjournal.co.in

Exploration of Novel Reactivity Patterns and Unconventional Transformations

Understanding the inherent reactivity of N,N-Diethyl-3-nitropyridin-4-amine is crucial for its application as a versatile building block in organic synthesis. The electron-withdrawing nitro group significantly influences the electronic properties of the pyridine ring, opening up possibilities for various chemical transformations.

Future research is expected to delve into nucleophilic aromatic substitution (SNAr) reactions in greater detail. The nitro group can act as a powerful activating group for the substitution of other leaving groups on the pyridine ring. Conversely, the nitro group itself can be displaced by strong nucleophiles. Studies on related 3-nitropyridines have shown that the nitro group can be selectively substituted by sulfur nucleophiles. nih.gov A systematic investigation into the reaction of N,N-Diethyl-3-nitropyridin-4-amine with a diverse range of nucleophiles (N-, O-, C-, and S-based) would map out its reactivity profile and enable the synthesis of a wide array of novel derivatives.

Furthermore, the exploration of unconventional transformations , such as nitro group migrations, could lead to unexpected and synthetically useful products. In the reaction of 3-bromo-4-nitropyridine (B1272033) with amines, a nitro-group migration has been observed, leading to the formation of rearranged products. clockss.org Investigating whether similar rearrangements can occur with N,N-Diethyl-3-nitropyridin-4-amine under specific conditions could unveil novel synthetic pathways.

The synthesis of multi-substituted pyridines from ylidenemalononitriles at room temperature presents another mild and facile methodology that could be explored for creating complex molecular scaffolds based on the N,N-Diethyl-3-nitropyridin-4-amine core. nih.gov

Integration with Flow Chemistry and Automation for Accelerated Discovery

The adoption of flow chemistry and automation offers a paradigm shift in the synthesis and screening of new chemical entities. These technologies provide enhanced safety, reproducibility, and the ability to rapidly generate libraries of compounds for biological evaluation.

The synthesis of nitropyridine derivatives, which can involve highly energetic and potentially explosive intermediates, is particularly well-suited for continuous flow processing. researchgate.net Flow chemistry minimizes the accumulation of hazardous materials, allows for precise control over reaction parameters (temperature, pressure, and residence time), and can lead to improved yields and selectivity. researchgate.netrsc.org A two-step continuous flow synthesis of 4-nitropyridine (B72724) from pyridine N-oxide has been successfully demonstrated, achieving a high throughput and yield while ensuring operational safety. researchgate.net Applying a similar strategy to the synthesis of N,N-Diethyl-3-nitropyridin-4-amine, potentially starting from 4-chloro-3-nitropyridine (B21940) and diethylamine (B46881), could enable its safe and efficient production on a larger scale.

Integrating flow synthesis with automated purification and in-line analytical techniques would create a powerful platform for the accelerated discovery of novel derivatives of N,N-Diethyl-3-nitropyridin-4-amine with desired properties.

Advanced Computational Methods for Deeper Mechanistic Understanding

Computational chemistry provides invaluable insights into the structural, electronic, and reactive properties of molecules, guiding experimental design and accelerating the discovery process. For N,N-Diethyl-3-nitropyridin-4-amine, advanced computational methods can be employed to gain a deeper understanding of its behavior and to predict the properties of its derivatives.

Density Functional Theory (DFT) calculations can be used to model the optimized geometry, vibrational frequencies, and electronic structure of the molecule. researchgate.netresearchgate.net Such studies on the related 4-aminopyridine (B3432731) have provided detailed information on its molecular properties. researchgate.netresearchgate.net Similar calculations for N,N-Diethyl-3-nitropyridin-4-amine would elucidate the influence of the diethylamino and nitro groups on the electron distribution within the pyridine ring.

Molecular docking studies can be employed to predict the binding modes of N,N-Diethyl-3-nitropyridin-4-amine and its derivatives with biological targets, such as enzymes or receptors. This can help in identifying potential therapeutic applications and in designing more potent and selective analogs. nih.gov For example, computational studies on aminopyridine derivatives have been used to understand their interactions with enzymes like α-glucosidase and to support experimental findings. rsc.org

Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be performed on a series of derivatives to correlate their chemical structures with their biological activities. This can lead to the development of predictive models for designing new compounds with enhanced efficacy. The combination of these computational approaches will be instrumental in rationally designing novel molecules based on the N,N-Diethyl-3-nitropyridin-4-amine scaffold for various applications.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N,N-Diethyl-3-nitropyridin-4-amine?

- Methodological Answer : The synthesis typically involves nitration of a pyridine precursor followed by substitution with diethylamine. Key steps include:

- Nitration : Use concentrated nitric acid under controlled temperatures (0–5°C) to introduce the nitro group at the 3-position of the pyridine ring. Excess nitrating agents must be quenched to avoid over-nitration .

- Amine substitution : React the intermediate with diethylamine in a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–12 hours. Catalysts like palladium or copper may enhance coupling efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%). Monitor reaction progress via TLC or HPLC .

Q. How can the structural integrity of N,N-Diethyl-3-nitropyridin-4-amine be confirmed post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR spectroscopy : H and C NMR identify proton environments (e.g., nitro group deshielding at ~8.5 ppm for pyridine protons) and confirm diethyl substitution patterns .

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]) and fragmentation patterns consistent with the nitro and amine groups .

- X-ray crystallography : For single crystals, SHELX programs (e.g., SHELXL) refine structural parameters, resolving bond angles and torsion angles around the nitro and amine groups .

Q. What stability considerations are critical for storing N,N-Diethyl-3-nitropyridin-4-amine?

- Methodological Answer :

- Degradation risks : Secondary amines like N,N-Diethyl-3-nitropyridin-4-amine may form nitrosamines (e.g., N-nitroso derivatives) in the presence of nitrites or under acidic conditions. Monitor pH during storage and avoid nitrosating agents .

- Storage conditions : Store in amber vials at –20°C under inert gas (argon) to prevent photodegradation and oxidation. Use desiccants to mitigate hydrolysis .

- Analytical monitoring : Regular LC-MS analysis detects degradation products. Quantify nitrosamine formation using GC-MS with a limit of detection <1 ppm .

Advanced Research Questions

Q. How can regioselectivity challenges during nitration of pyridine derivatives be addressed for N,N-Diethyl-3-nitropyridin-4-amine synthesis?

- Methodological Answer : Regioselective nitration at the 3-position requires:

- Directed metalation : Use directing groups (e.g., temporary protecting groups on the amine) to steer nitration to the desired position.

- Computational modeling : DFT calculations (e.g., Gaussian 09) predict electron density maps to identify reactive sites. Compare with experimental N NMR shifts to validate predictions .

- Kinetic control : Lower reaction temperatures (0°C) favor the 3-nitro isomer over 2- or 4-substituted byproducts. Quench reactions promptly after nitro group incorporation .

Q. What computational approaches are used to predict the biological activity of N,N-Diethyl-3-nitropyridin-4-amine?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to target proteins (e.g., kinases or GPCRs). The nitro group’s electron-withdrawing effects and diethylamine’s hydrophobicity influence binding affinity .

- QSAR modeling : Build regression models using descriptors like logP, molar refractivity, and HOMO-LUMO gaps. Train datasets with analogs (e.g., N-methyl-3-nitropyridin-4-amine) to predict IC values .

- ADMET prediction : Tools like SwissADME assess bioavailability, highlighting potential metabolic liabilities (e.g., nitro reduction to amines) .

Q. How can contradictory crystallographic and spectroscopic data for N,N-Diethyl-3-nitropyridin-4-amine be resolved?

- Methodological Answer :

- Data reconciliation : Compare X-ray bond lengths (from SHELXL refinements) with DFT-optimized geometries. Discrepancies >0.05 Å may indicate crystal packing effects or dynamic disorder .

- Dynamic NMR studies : Variable-temperature H NMR detects conformational flexibility (e.g., diethyl group rotation) that crystallography may not capture. Use EXSY experiments to quantify exchange rates .

- Multi-method validation : Cross-validate with IR spectroscopy (nitro group stretch at ~1520 cm) and Raman spectroscopy to confirm planarity of the pyridine ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.